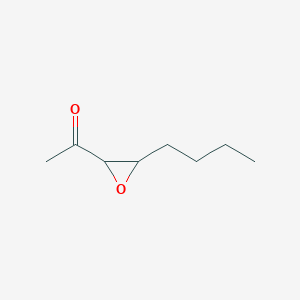
Ethanone, 1-(3-butyloxiranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3-butyloxiranyl)- is a chemical compound that is commonly used in scientific research. It is also known as 3-Butyloxiran-2-one and is a cyclic ketone with the molecular formula C7H12O2. This compound is widely used in organic synthesis and has a variety of applications in scientific research.
Mechanism Of Action
The mechanism of action of Ethanone, 1-(3-butyloxiranyl)- is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic centers in other molecules.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Ethanone, 1-(3-butyloxiranyl)-. However, it is not used for medical purposes, and there are no known therapeutic applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ethanone, 1-(3-butyloxiranyl)- in lab experiments is its high reactivity. It can be easily incorporated into various organic compounds, making it a versatile reagent in organic synthesis. However, its high reactivity can also be a limitation, as it can react with other compounds in unintended ways.
Future Directions
There are several future directions for research on Ethanone, 1-(3-butyloxiranyl)-. One potential area of research is the development of new synthetic methods for the compound. Another area of research could be the investigation of its potential applications in the development of new drugs or materials. Additionally, further studies on the mechanism of action and biochemical effects of the compound could provide valuable insights into its potential applications in scientific research.
Synthesis Methods
The synthesis of Ethanone, 1-(3-butyloxiranyl)- can be achieved through several methods. One of the most common methods is the reaction between butyraldehyde and ethylene oxide. The reaction is catalyzed by an acid catalyst such as sulfuric acid, resulting in the formation of Ethanone, 1-(3-butyloxiranyl)-.
Scientific Research Applications
Ethanone, 1-(3-butyloxiranyl)- has been extensively used in scientific research, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including cyclic compounds and heterocycles. It is also used as a reagent in organic reactions, such as the Michael addition reaction and the aldol reaction.
properties
CAS RN |
17257-80-6 |
|---|---|
Product Name |
Ethanone, 1-(3-butyloxiranyl)- |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
1-(3-butyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7-8(10-7)6(2)9/h7-8H,3-5H2,1-2H3 |
InChI Key |
VKRREPCLXWIPRW-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)C(=O)C |
Canonical SMILES |
CCCCC1C(O1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







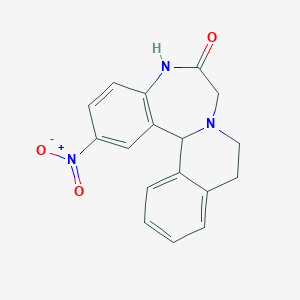

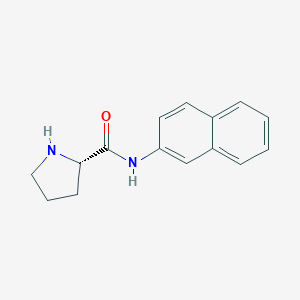

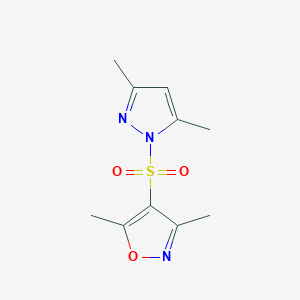
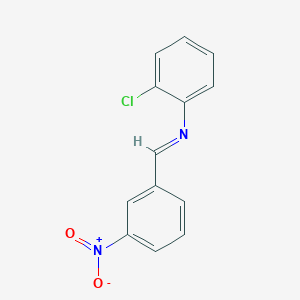
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
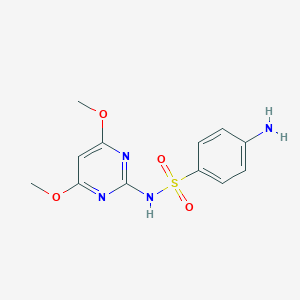
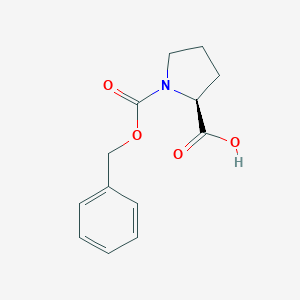
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)